molecular formula C12H21NO4 B114558 (S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate CAS No. 147959-19-1

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate

Cat. No. B114558
M. Wt: 243.3 g/mol
InChI Key: GAWRNYMYEGSVFV-VIFPVBQESA-N
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Description

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate, also known as (S)-TBDMOX, is a cyclic oxazolidine derivative that is currently being studied for its potential applications in scientific research. It is a chiral molecule, meaning it has two mirror image structures, and is used in the synthesis of various compounds, including those with pharmaceutical applications.

Scientific Research Applications

Oxazolidinones in Antimicrobial Research

Oxazolidinones, including derivatives similar to "(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate," have been extensively studied for their antimicrobial properties. They inhibit protein synthesis by binding to the bacterial 50S ribosomal subunit, displaying efficacy against a range of gram-positive pathogens. Notably, Linezolid, an oxazolidinone derivative, has been highlighted for its potential against resistant bacterial strains, offering a new avenue for treating infections caused by methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci (Diekema & Jones, 2000).

Synthetic Applications

The structural motif of oxazolidinones, akin to "(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate," finds significant utility in organic synthesis. They serve as chiral auxiliaries and intermediates in the asymmetric synthesis of various compounds. Their application extends to the synthesis of N-heterocycles via sulfinimines, where chiral sulfinamides, particularly tert-butanesulfinamide, have been used to mediate the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their derivatives. This methodology facilitates the production of structurally diverse compounds that are central to numerous natural products and therapeutically relevant entities (Philip et al., 2020).

Environmental and Material Science Research

Compounds within the same class as "(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate" are also researched for their roles in environmental science and materials engineering. For example, the study of synthetic phenolic antioxidants (SPAs), which share structural similarities with oxazolidinones, has revealed their widespread use in industrial applications to prolong product shelf life. However, concerns have arisen regarding their environmental persistence, human exposure, and potential toxicity. Research in this domain emphasizes the need for developing novel SPAs with reduced environmental impact (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl (4S)-2,2-dimethyl-4-(2-oxoethyl)-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h7,9H,6,8H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWRNYMYEGSVFV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CC=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CC=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442148
Record name (S)-TERT-BUTYL 2,2-DIMETHYL-4-(2-OXOETHYL)OXAZOLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate

CAS RN

147959-19-1
Record name 1,1-Dimethylethyl (4S)-2,2-dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147959-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-TERT-BUTYL 2,2-DIMETHYL-4-(2-OXOETHYL)OXAZOLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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